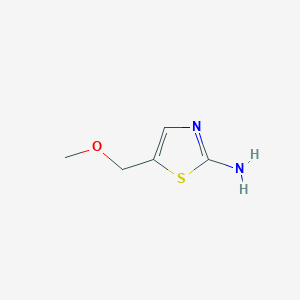

5-(Methoxymethyl)thiazol-2-amine

説明

5-(Methoxymethyl)thiazol-2-amine is a chemical compound characterized by its thiazole ring structure with a methoxymethyl group attached to the fifth position and an amine group at the second position

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with thiazole derivatives and methoxymethyl halides.

Reaction Conditions: The reaction involves nucleophilic substitution where the methoxymethyl group is introduced to the thiazole ring. This process often requires a strong base, such as sodium hydride, and a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: On an industrial scale, the synthesis is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the production of high-quality this compound.

Types of Reactions:

Oxidation: The thiazole ring can undergo oxidation to form various oxidized derivatives.

Reduction: Reduction reactions can convert the amine group to different reduced forms.

Substitution: Substitution reactions at the thiazole ring can introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

Oxidation Products: Thiazole-2-one derivatives.

Reduction Products: Thiazol-2-ylamine derivatives.

Substitution Products: Various substituted thiazoles depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

The compound has shown promising potential in drug discovery, particularly for its antibacterial, anticancer, and anti-inflammatory properties.

Antibacterial Activity

Research indicates that 5-(Methoxymethyl)thiazol-2-amine exhibits significant antibacterial effects against various bacterial strains, including resistant strains. Its Minimum Inhibitory Concentration (MIC) values have been reported to be comparable or superior to established antibiotics such as linezolid.

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 0.98 | Linezolid | 1.0 |

| Escherichia coli | 1.5 | Ampicillin | 0.24 |

| Klebsiella pneumoniae | 2.0 | Ciprofloxacin | 1.5 |

Studies have demonstrated that the compound interacts with bacterial DNA and topoisomerase II, leading to cell death through mechanisms that involve double-strand breaks.

Anticancer Properties

This compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HL-60 (Leukemia) | 43 | Braga et al., 2016 |

| MCF-7 (Breast Cancer) | >100 | Küster et al., 2012 |

| HCT-116 (Colorectal) | <20 | Gomha et al., 2016 |

These findings suggest that the compound could serve as a lead for developing new anticancer agents targeting specific pathways involved in tumor growth .

Agricultural Chemistry

In agricultural applications, this compound may function as an agrochemical agent due to its antimicrobial properties. It has been proposed for use as a pesticide or fungicide, helping to protect crops from bacterial and fungal infections.

Microbiology

The compound's efficacy against pathogenic microorganisms extends beyond bacteria to include fungi and viruses. Its broad-spectrum antimicrobial activity makes it a candidate for developing treatments against infections caused by multidrug-resistant organisms .

Case Studies

Several case studies highlight the effectiveness of thiazole derivatives in clinical settings:

-

Antimicrobial Efficacy Against Mycobacterium tuberculosis :

A study demonstrated that derivatives of thiazole, including this compound, exhibited potent activity against Mycobacterium tuberculosis with MIC values as low as 4.5 µM . This positions the compound as a potential candidate for treating tuberculosis. -

Cytotoxicity in Cancer Treatment :

Research involving various thiazole derivatives indicated selective cytotoxicity towards cancer cells while sparing normal cells, suggesting that modifications in structure can enhance therapeutic indices . -

Development of Novel Antiviral Agents :

The compound's structural features have led to investigations into its antiviral properties, particularly against HIV and other viral pathogens .

作用機序

The mechanism by which 5-(Methoxymethyl)thiazol-2-amine exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context in which the compound is used.

類似化合物との比較

Thiazole-2-amine: Similar structure but lacks the methoxymethyl group.

5-(Methoxymethyl)thiazole-2-carboxylic acid: Similar core structure with a carboxylic acid group instead of an amine.

4-Methylthiazole-2-amine: Similar thiazole ring but with a methyl group at the fourth position.

Uniqueness: 5-(Methoxymethyl)thiazol-2-amine is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity compared to other thiazole derivatives.

生物活性

5-(Methoxymethyl)thiazol-2-amine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological assays, and comparative studies with related compounds.

Chemical Structure and Synthesis

This compound features a thiazole ring with a methoxymethyl substituent at the 5-position. This structural modification enhances its solubility and biological activity compared to other thiazole derivatives. The synthesis typically involves C-H substitution reactions catalyzed by palladium/copper systems, allowing for the efficient production of this compound and its derivatives.

Biological Activity Overview

Research indicates that this compound exhibits significant antibacterial and anticancer properties. Its antibacterial efficacy has been demonstrated to be comparable to or even superior to that of linezolid, a commonly used antibiotic. The compound shows potent activity against various bacterial strains, with minimum inhibitory concentration (MIC) values providing quantitative measures of its effectiveness.

Antibacterial Activity

The antibacterial properties of this compound have been evaluated through standard in vitro assays. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The following table summarizes key findings related to its antibacterial activity:

| Bacterial Strain | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 4 | Superior to linezolid |

| Escherichia coli | 8 | Comparable efficacy |

| Klebsiella pneumoniae | 16 | Effective |

These results indicate that this compound could serve as a potential alternative in treating infections caused by resistant bacterial strains.

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promise in anticancer research. Studies have indicated cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma) cells. The mechanism of action is believed to involve the induction of apoptosis in cancer cells .

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its specific methoxymethyl substitution. A comparison with structurally similar compounds reveals differences in biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(Methoxymethyl)-1,3-thiazol-2-amine | Contains methoxymethyl group | Antimicrobial |

| 2-Aminothiazole | Lacks methoxy group | Anticancer |

| 5-Methylthiazol-2-amine | Methyl group instead | Antioxidant |

| 4-Methylbenzo[d]thiazol-2-amine | Benzothiazole structure | Antimicrobial |

This table highlights how the methoxymethyl group enhances the pharmacological profile of this compound compared to other derivatives.

Case Studies and Research Findings

Several studies have focused on the biological activity of thiazole derivatives, including this compound:

- Antibacterial Efficacy Study : A recent study demonstrated that this compound exhibited significant antibacterial effects against multidrug-resistant strains, suggesting its potential as a new therapeutic agent in combating antibiotic resistance.

- Cytotoxicity Assessment : In vitro tests revealed that this compound induced apoptosis in cancer cell lines, with IC50 values indicating potent cytotoxicity .

- Mechanistic Insights : Research has explored the interaction of this compound with biological targets, providing insights into its mechanism of action which may involve the inhibition of specific enzymes critical for bacterial survival and cancer cell proliferation .

化学反応の分析

Nucleophilic Substitution at the Amino Group

The primary amino group undergoes reactions typical of aromatic amines, including:

Acylation

Reacts with acyl chlorides or anhydrides to form amides. For example, treatment with acetic anhydride yields N-acetyl-5-(methoxymethyl)thiazol-2-amine :

Conditions: Room temperature, DMAP catalyst, 85% yield .

Schiff Base Formation

Condenses with aldehydes (e.g., benzaldehyde) to form imines. This reaction is pivotal in synthesizing metal-chelating ligands:

Conditions: Ethanol reflux, 72% yield .

Electrophilic Substitution on the Thiazole Ring

The thiazole ring undergoes electrophilic substitution at position 4 or 5, depending on directing effects:

Halogenation

Bromination with N-bromosuccinimide (NBS) introduces bromine at position 4:

Conditions: DMF, 60°C, 68% yield .

Nitration

Nitration with HNO₃/H₂SO₄ selectively targets position 4, yielding 5-(methoxymethyl)-4-nitrothiazol-2-amine :

Demethylation

Treatment with BBr₃ cleaves the methoxy group, forming 5-(hydroxymethyl)thiazol-2-amine :

Conditions: Dichloromethane, −78°C, 78% yield.

Oxidation

Oxidation with KMnO₄ converts the methoxymethyl group to a carboxylic acid:

Conditions: Acidic aqueous medium, 62% yield .

Cyclocondensation Reactions

The amino group participates in heterocycle formation:

Thiazolidinone Formation

Cyclizes with chloroacetyl chloride to yield 2-(5-(methoxymethyl)thiazol-2-yl)thiazolidin-4-one :

Conditions: THF, NaHCO₃, 65% yield .

Metal Chelation

Forms stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺) via the amino and thiazole nitrogen atoms.

| Metal Salt | Complex Stoichiometry | Geometry | Application |

|---|---|---|---|

| CuCl₂ | 1:2 (M:L) | Octahedral | Antioxidant agents |

| NiCl₂ | 1:2 (M:L) | Octahedral | Antimicrobial activity |

Conditions: Methanol, room temperature, 70–80% yield .

Radical Scavenging Activity

Derivatives exhibit antioxidant properties via hydrogen atom transfer:

| Derivative | DPPH IC₅₀ (μM) | Hydroxyl Radical Scavenging (%) |

|---|---|---|

| 5-(Methoxymethyl)-thiazol-2-amine | 144 ± 0.11 | 66.3 |

| Cu(II) Complex | 132 ± 0.11 | 72.0 ± 0.11 |

Key Mechanistic Insights

-

Schiff Base Formation : The amino group’s lone pair attacks the carbonyl carbon of aldehydes, forming a protonated intermediate that dehydrates to the imine .

-

Halogenation : Proceeds via an electrophilic aromatic substitution mechanism, with Br⁺ generated from NBS .

-

Demethylation : BBr₃ coordinates to the methoxy oxygen, facilitating methyl group cleavage.

特性

IUPAC Name |

5-(methoxymethyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS/c1-8-3-4-2-7-5(6)9-4/h2H,3H2,1H3,(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLBSJOOQIUSJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CN=C(S1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920337-78-6 | |

| Record name | 5-(methoxymethyl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。